molecular formula C13H16N4O B14897880 n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine

n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14897880
M. Wt: 244.29 g/mol
InChI Key: JOMFVPPCHHOZFO-UHFFFAOYSA-N
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Description

n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the methyl group at the 3-position.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    trans-N-((2-methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine: This compound shares a similar pyridine structure but differs in the cyclopropane moiety.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a methoxypyridine structure but includes borate and sulfonamide groups.

Uniqueness

n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C13H16N4O/c1-9-7-10(2)17-13(16-9)15-8-11-5-4-6-14-12(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17)

InChI Key

JOMFVPPCHHOZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)OC)C

Origin of Product

United States

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